molecular formula C14H10N4O3 B12360638 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Cat. No.: B12360638
M. Wt: 282.25 g/mol
InChI Key: YVQAGBCKIDNFLC-FMIVXFBMSA-N
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Description

1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This particular compound features a tetrazole ring, a furan ring, and a phenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrazole or furan rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted tetrazoles and furans.

Scientific Research Applications

1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The furan and phenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- can be compared with other similar compounds, such as:

  • 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-
  • 1H-Tetrazole-1-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-

These compounds share the tetrazole and furan rings but differ in the substituents on the phenyl group. The unique combination of substituents in 1H-Tetrazole-1-acetic acid, alpha-(2-furanylmethylene)-5-phenyl- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid

InChI

InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9+

InChI Key

YVQAGBCKIDNFLC-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=NN2/C(=C/C3=CC=CO3)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O

Origin of Product

United States

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